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Executive Summary

Deferitazole (formerly FBS0701) is an orally active, tridentate iron chelator that demonstrated
high affinity and selectivity for iron (l1l). Developed for the treatment of transfusional iron
overload, particularly in conditions like beta-thalassemia, it showed promise in early clinical
trials with a favorable safety profile compared to existing chelators. However, its clinical
development was ultimately halted due to a critical preclinical safety finding. This technical
guide provides an in-depth overview of deferitazole, summarizing its mechanism of action,
physicochemical properties, and the available data from preclinical and clinical studies. It is
intended to serve as a comprehensive resource for researchers and professionals in the field of
iron chelation therapy and drug development.

Introduction to Iron Overload in Beta-Thalassemia

Beta-thalassemia is a genetic hemoglobin disorder characterized by reduced or absent
synthesis of beta-globin chains, leading to ineffective erythropoiesis and chronic anemia.[1]
Patients with severe forms of beta-thalassemia are often dependent on regular red blood cell
transfusions to sustain life. While life-saving, these transfusions lead to a progressive and toxic
accumulation of iron in the body, a condition known as transfusional iron overload.[2][3] The
human body has no natural mechanism for excreting excess iron, which consequently deposits
in vital organs such as the heart, liver, and endocrine glands, leading to significant morbidity
and mortality.[3]
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Iron chelation therapy is the cornerstone of management for transfusional iron overload. By
binding to excess iron, chelating agents form complexes that can be excreted from the body,
thereby reducing the total body iron burden and mitigating iron-induced organ damage.
Deferitazole was developed as a novel oral iron chelator with the aim of providing an effective
and well-tolerated treatment option for patients with iron overload.

Deferitazole: Profile of an Investigational Iron
Chelator

Deferitazole is a derivative of desferrithiocin, a class of siderophore-related tridentate
chelators.[1] Its chemical structure and properties were optimized to achieve high affinity and
selectivity for ferric iron (Fe3™*).

Physicochemical Properties

Deferitazole is an orally active compound that exhibits a high affinity for iron (lll), as
demonstrated by a log 32 value of 33.39 + 0.03 and a pFe3* value of 22.3.[4] It also binds to
other trivalent metals such as aluminum (AIR*) and lanthanum (La3*) with high affinity, while its
affinity for divalent cations is generally lower, with the exception of copper (Cu2*).[4] The Fe(lll)
(deferitazole)z complex is stable under physiological conditions and does not undergo redox
cycling, which is a desirable property for an iron chelator as it minimizes the generation of
reactive oxygen species.[4]
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Property Value Reference

(S)-2-(2-hydroxy-3-(2-(2-(2-
methoxyethoxy)ethoxy)ethoxy)

Chemical Name phenyl)-4-methyl-4,5- [5]
dihydrothiazole-4-carboxylic
acid
Synonyms FBS-0701, SPD-602 [5]
Molecular Formula C1sH2sNO7S [5]
Molecular Weight 399.46 g/mol [5]
Iron (I11) Affinity (log B2) 33.39+0.03 [4]
pFe3* 22.3 [4]
Aluminum (Ill) Affinity (log 2) 26.68 [4]
Lanthanum (Ill) Affinity (log f2) 21.55 [4]
Copper (I1) Affinity (log 2) 25.5 [4]

Mechanism of Action

The primary mechanism of action of deferitazole is the chelation of iron. As a tridentate
chelator, two molecules of deferitazole bind to one atom of ferric iron to form a stable, non-
toxic complex. This complex is then excreted from the body, leading to a reduction in the total
body iron burden. Deferitazole scavenges iron from labile sources, such as iron bound to
citrate and albumin, with an efficiency comparable to other therapeutic iron chelators like
deferasirox, deferiprone, and desferrioxamine.[4]

By reducing the amount of labile, redox-active iron, deferitazole helps to mitigate the oxidative
stress and cellular damage that underlie the pathophysiology of iron overload.
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Figure 1: Mechanism of Action of Deferitazole.

Preclinical and Clinical Development

Deferitazole underwent a series of preclinical and clinical studies to evaluate its safety,
tolerability, pharmacokinetics, and efficacy.

Preclinical Studies

Extensive preclinical toxicological studies of deferitazole (FBS0701) consistently demonstrated
a higher no-observable-adverse-effect level (NOAEL) compared to deferasirox, suggesting a
potentially more favorable clinical safety profile, particularly concerning nephrotoxicity.[3] In
preclinical models, deferitazole bound Fe(lll) with very high affinity and selectivity.[1] Early
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preclinical pharmacology studies with a related compound, deferitrin, showed that iron
excretion was largely via the fecal route.[6]

However, a critical finding emerged from a carcinogenicity study initiated by FerroKin
BioSciences. In February 2014, this study indicated that deferitazole caused cancer in rats.[7]
This finding was a pivotal factor in the subsequent halt of the drug's development.

Clinical Trials

Deferitazole entered Phase 1 and Phase 2 clinical trials to assess its potential in treating
transfusional iron overload.

A Phase 1b multi-center, open-label, dose-escalation study (NCT01039636) was conducted in
16 adult patients with transfusional iron overload.[8][9][10] Patients received once-daily oral
doses of 3 mg/kg, 8 mg/kg, 16 mg/kg, or 32 mg/kg for 7 days.[3] The study found that
deferitazole was well tolerated at all dose levels, with no serious adverse events reported.[3]
The pharmacokinetics were dose-proportional, with a maximum plasma concentration (Cmax)
reached within 60-90 minutes and a plasma elimination half-life of approximately 19 hours.[3]

Pharmacokinetic

Value Reference
Parameter
Time to Cmax 60-90 minutes [3]
Plasma Elimination Half-life
~19 hours [3]
(t2)
Dose Proportionality Yes [3]

A 24-week, multicenter, Phase 2 study (NCT01186419) was designed to assess the safety,
tolerability, and pharmacodynamics of deferitazole in adults with transfusional iron overload.[1]
Fifty-one patients were randomized to receive either 14.5 mg/kg/day or 29 mg/kg/day of
deferitazole.[1]

Efficacy Results: The primary efficacy endpoint was the change in liver iron concentration (LIC).
At the 14.5 mg/kg/day dose, the mean change in LIC after 24 weeks was an increase of 3.1
mg/g (dry weight), with 29% of patients achieving a decrease in LIC.[1] In the 29 mg/kg/day
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dose group, the mean change in LIC was a decrease of -0.3 mg/g (dry weight), with 44% of

patients achieving a decrease.[1] The difference in the change in LIC between the two dose

groups was statistically significant (P <.03).[1]

Mean ALIC (mglg

Percentage of

Dose Group Patients with Reference
dw) at 24 Weeks
Decreased LIC
14.5 mg/kg/day +3.1 29% [1]
29 mg/kg/day -0.3 44% [1]

Safety and Tolerability: Deferitazole was generally well-tolerated at both doses, with 96% of

patients completing the study.[1] There were no drug-related serious adverse events.[1]

Treatment-related gastrointestinal adverse events such as nausea, vomiting, abdominal pain,

and diarrhea were reported in less than 5% of patients.[1] Importantly, mean serum creatinine

did not change significantly from baseline or between the dose groups, suggesting a favorable

renal safety profile.[1]

Adverse Event

Incidence Details Reference
Category
Serious Adverse
0% None reported [1]
Events (drug-related)
) ] Nausea, vomiting,
Gastrointestinal AEs ] ]
<5% abdominal pain, [1]
(treatment-related) ]
diarrhea
Mean levels did not
Serum Creatinine No significant change increase from [1]
baseline
) 8 patients, 3 of whom
Transaminase i
) 16% acquired HCV on- [1]
Elevations
study
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A Phase 2 trial in pediatric patients (NCT01363908) was also initiated.[11] This open-label
study was designed to assess the pharmacokinetics, safety, efficacy, and tolerability of
deferitazole in children and adolescents aged 6 to <18 years with iron overload.[11] The study
involved a single 16 mg/kg pharmacokinetic phase followed by a 48-week chronic dosing
phase with doses ranging from 8-60 mg/kg/day.[11]

Termination of Clinical Development

In February 2014, the U.S. Food and Drug Administration (FDA) issued a full clinical hold on
deferitazole, prohibiting further human trials.[7] This decision was based on the findings from a
preclinical carcinogenicity study in rats which indicated that the drug caused cancer.[7] Shire,
the company that had acquired FerroKin BioSciences and the rights to deferitazole, concluded
that this constituted a "Fundamental Circumstance" and subsequently terminated the
development of the drug in February 2015.[7]

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.clinicaltrials.gov/study/NCT01363908
https://www.benchchem.com/product/b607044?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT01363908
https://www.clinicaltrials.gov/study/NCT01363908
https://www.benchchem.com/product/b607044?utm_src=pdf-body
https://haematologica.org/article/view/7623
https://haematologica.org/article/view/7623
https://www.benchchem.com/product/b607044?utm_src=pdf-body
https://haematologica.org/article/view/7623
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Deferitazole Development Timeline
Preclinical Studies
(Favorable initial safety)

;

Phase 1 Trials
(Well-tolerated, dose-proportional PK)

;

Phase 2 Trials
(Adult and Pediatric studies initiated)

Carcinogenicity Study
(Cancer in rats observed)

FDA Clinical Hold
(February 2014)

Development Terminated
(February 2015)

Click to download full resolution via product page

Figure 2: Timeline of Deferitazole's Clinical Development and Termination.

Experimental Protocols

Detailed, step-by-step experimental protocols for the deferitazole clinical trials are not fully
available in the public domain. However, based on the published literature and general clinical
trial methodologies for iron chelators, the following outlines the likely procedures.
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Measurement of Liver Iron Concentration (LIC)

The primary efficacy endpoint in the Phase 2 trial was the change in LIC, which was likely
measured using MRI-based R2* or R2 relaxometry, the current non-invasive standards.

e Principle: Iron is a paramagnetic substance that shortens the T2 and T2* relaxation times of
tissues in a concentration-dependent manner. MRI can measure these relaxation rates (R2 =
1/T2, R2* = 1/T2*), which are then converted to LIC using a validated calibration curve.

e Imaging Protocol (General):
o Patients undergo MRI of the liver, typically using a 1.5T or 3.0T scanner.

o A multi-echo gradient-recalled echo (GRE) sequence is used to acquire images at several
different echo times (TES).

o Regions of interest (ROIs) are drawn on the liver parenchyma, avoiding large blood
vessels.

o The signal intensity from the ROIs at each TE is fitted to an exponential decay curve to
calculate the R2* value.

o The R2* value is then converted to LIC (in mg Fe/g dry weight) using a validated
calibration equation.

e Quality Control: To ensure accuracy, MRI protocols for LIC measurement require careful
calibration and quality control, often using phantoms with known iron concentrations.

Pharmacokinetic Analysis

The Phase 1 and pediatric Phase 2 trials included pharmacokinetic assessments.

o Sample Collection: Blood samples are collected at predefined time points before and after
drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose as in the
pediatric study protocol).[11]

o Sample Processing: Plasma is separated from the blood samples by centrifugation and
stored frozen until analysis.
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» Analytical Method: The concentration of deferitazole and its metabolites in plasma is
typically determined using a validated high-performance liquid chromatography (HPLC)
method with UV or mass spectrometry (MS) detection.[12]

o Data Analysis: Non-compartmental analysis is used to determine key pharmacokinetic
parameters from the plasma concentration-time data, including Cmax (maximum
concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t¥2
(elimination half-life).[11]

Signaling Pathways and Iron Homeostasis

While deferitazole's primary mechanism is direct iron chelation, this action has indirect effects
on the complex signaling pathways that regulate iron homeostasis. There is no evidence to
suggest that deferitazole directly targets specific signaling molecules. Instead, by reducing
systemic iron levels, it influences the master regulatory system of iron metabolism: the
hepcidin-ferroportin axis.

In iron overload states, particularly those associated with ineffective erythropoiesis like beta-
thalassemia, the production of the hormone hepcidin is inappropriately low.[13] Hepcidin
normally functions to downregulate the iron exporter protein, ferroportin, thereby controlling the
entry of iron into the plasma from enterocytes (absorption) and macrophages (recycling).[13]
Low hepcidin leads to increased ferroportin activity and excessive iron absorption,
exacerbating the iron overload.

By removing iron from the body, iron chelators like deferitazole can help to normalize iron
stores, which may in turn lead to an increase in hepcidin production and a subsequent
downregulation of ferroportin, helping to restore a more balanced state of iron metabolism.
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Figure 3: Indirect Influence of Deferitazole on the Hepcidin-Ferroportin Axis.
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Conclusion

Deferitazole was a promising oral iron chelator that showed good tolerability and evidence of
efficacy in early clinical trials for transfusional iron overload in beta-thalassemia. Its favorable
pharmacokinetic profile and lower potential for nephrotoxicity compared to deferasirox made it
an attractive candidate for further development. However, the discovery of carcinogenicity in a
preclinical rat study led to a clinical hold by the FDA and the subsequent termination of its
development program.

This technical guide has summarized the available scientific and clinical data on deferitazole.
While its journey as a potential therapeutic was cut short, the information gathered from its
development provides valuable insights for the ongoing research and development of new and
improved iron chelation therapies. The case of deferitazole underscores the critical importance
of comprehensive preclinical safety evaluations in drug development. For researchers in the
field, the story of deferitazole serves as both a source of scientific data and a cautionary tale in
the quest for safer and more effective treatments for iron overload.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A phase 2 study of the safety, tolerability, and pharmacodynamics of FBS0701, a novel
oral iron chelator, in transfusional iron overload - PMC [pmc.ncbi.nim.nih.gov]

2. The Impact of Iron Chelators on the Biology of Cancer Stem Cells | MDPI [mdpi.com]

3. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a
novel oral iron chelator for the treatment of transfusional iron overload | Haematologica
[haematologica.org]

4. Drug evaluation: Deferitrin for iron overload disorders - PubMed
[pubmed.ncbi.nim.nih.gov]

5. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid
leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b607044?utm_src=pdf-body
https://www.benchchem.com/product/b607044?utm_src=pdf-body
https://www.benchchem.com/product/b607044?utm_src=pdf-body
https://www.benchchem.com/product/b607044?utm_src=pdf-body
https://www.benchchem.com/product/b607044?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3321852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3321852/
https://www.mdpi.com/1422-0067/23/1/89
https://haematologica.org/article/view/5930
https://haematologica.org/article/view/5930
https://haematologica.org/article/view/5930
https://pubmed.ncbi.nlm.nih.gov/17642018/
https://pubmed.ncbi.nlm.nih.gov/17642018/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11158870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11158870/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. Preclinical and clinical development of deferitrin, a novel, orally available iron chelator -
PubMed [pubmed.nchbi.nlm.nih.gov]

7. Combination of Tmprss6- ASO and the iron chelator deferiprone improves erythropoiesis
and reduces iron overload in a mouse model of beta-thalassemia intermedia |
Haematologica [haematologica.org]

8. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a
novel oral iron chelator for the treatment of transfusional iron overload - PubMed
[pubmed.ncbi.nim.nih.gov]

9. ClinicalTrials.gov [clinicaltrials.gov]

10. Safety and Pharmacokinetic Study of Escalating Multiple Doses of an Iron Chelator in
Patients With Iron Overload | MedPath [trial. medpath.com]

11. ClinicalTrials.gov [clinicaltrials.gov]

12. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron
complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Deferitazole for Iron Overload in Beta-Thalassemia: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607044+#deferitazole-for-iron-overload-in-beta-
thalassemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16339704/
https://pubmed.ncbi.nlm.nih.gov/16339704/
https://haematologica.org/article/view/7623
https://haematologica.org/article/view/7623
https://haematologica.org/article/view/7623
https://pubmed.ncbi.nlm.nih.gov/21173101/
https://pubmed.ncbi.nlm.nih.gov/21173101/
https://pubmed.ncbi.nlm.nih.gov/21173101/
https://www.clinicaltrials.gov/study/NCT01039636
https://trial.medpath.com/clinical-trial/8d776ab067960119/nct01039636-safety-tolerability-fbs0701-iron-overload
https://trial.medpath.com/clinical-trial/8d776ab067960119/nct01039636-safety-tolerability-fbs0701-iron-overload
https://www.clinicaltrials.gov/study/NCT01363908
https://pubmed.ncbi.nlm.nih.gov/18775980/
https://pubmed.ncbi.nlm.nih.gov/18775980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7730607/
https://www.benchchem.com/product/b607044#deferitazole-for-iron-overload-in-beta-thalassemia
https://www.benchchem.com/product/b607044#deferitazole-for-iron-overload-in-beta-thalassemia
https://www.benchchem.com/product/b607044#deferitazole-for-iron-overload-in-beta-thalassemia
https://www.benchchem.com/product/b607044#deferitazole-for-iron-overload-in-beta-thalassemia
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607044?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

